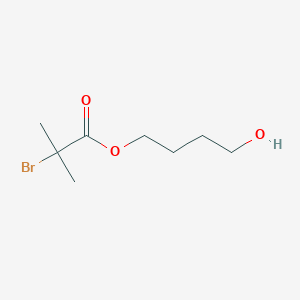
4-Hydroxybutyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C8H15BrO3 It is a brominated ester, specifically a derivative of 2-bromo-2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with 1,4-butanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester group can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Bases: Sodium hydroxide or potassium hydroxide are typically used in elimination reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution: Depending on the nucleophile, products such as 4-hydroxybutyl 2-hydroxy-2-methylpropanoate can be formed.
Elimination: Alkenes such as 4-hydroxybutyl methacrylate can be produced.
Hydrolysis: The hydrolysis of the ester yields 2-bromo-2-methylpropanoic acid and 1,4-butanediol.
Scientific Research Applications
4-Hydroxybutyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl 2-bromo-2-methylpropanoate involves its ability to undergo various chemical reactions, as described above. The bromine atom in the molecule is highly reactive, making it a suitable candidate for substitution and elimination reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-methylpropanoate: Similar in structure but with an ethyl group instead of a hydroxybutyl group.
Methyl 2-bromo-2-methylpropanoate: Similar in structure but with a methyl group instead of a hydroxybutyl group.
2-Bromo-2-methylpropanoic acid: The parent acid of the ester.
Uniqueness
4-Hydroxybutyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a hydroxybutyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
274693-62-8 |
|---|---|
Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
4-hydroxybutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,9)7(11)12-6-4-3-5-10/h10H,3-6H2,1-2H3 |
InChI Key |
ZTAWHNGQPCHHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















